molecular formula C17H32N2O11S B1242851 Trospectomycin sulfate CAS No. 97673-66-0

Trospectomycin sulfate

Cat. No.: B1242851
CAS No.: 97673-66-0
M. Wt: 472.5 g/mol
InChI Key: CEBCZKQVZZWYPV-UAINHTBVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trospectomycin sulfate is synthesized through the oxidation and alkylation of spectinomycin derivatives . The process involves the conversion of spectinomycin to 6’-n-propylspectinomycin through a series of chemical reactions, including oxidation and alkylation . The reaction conditions typically involve the use of specific reagents and solvents to facilitate these transformations.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The bulk drug is often formulated as a freeze-dried, sterile powder that can contain up to 12% water depending on the freeze-drying conditions . This formulation helps maintain the stability and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: Trospectomycin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oxidizing agents and alkylating agents . The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired chemical transformations.

Major Products Formed: The major product formed from the synthesis of this compound is 6’-n-propylspectinomycin . This compound retains the antibiotic properties of spectinomycin while exhibiting enhanced activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of trospectomycin sulfate is similar to that of its parent compound, spectinomycin. It binds to the bacterial 30S ribosome and inhibits protein synthesis . This action prevents the bacteria from producing essential proteins, ultimately leading to their death. The molecular targets involved in this process include the ribosomal RNA and associated proteins .

Properties

CAS No.

97673-66-0

Molecular Formula

C17H32N2O11S

Molecular Weight

472.5 g/mol

IUPAC Name

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;sulfuric acid

InChI

InChI=1S/C17H30N2O7.H2O4S/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17;1-5(2,3)4/h8,10-16,18-19,21-23H,4-7H2,1-3H3;(H2,1,2,3,4)/t8-,10-,11+,12+,13+,14-,15-,16+,17+;/m1./s1

InChI Key

CEBCZKQVZZWYPV-UAINHTBVSA-N

Isomeric SMILES

CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.OS(=O)(=O)O

SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O

Canonical SMILES

CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.OS(=O)(=O)O

Synonyms

trospectomycin
trospectomycin sulfate
trospectomycin sulphate
U 63366
U 63366f
U-63366

Origin of Product

United States

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